4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one
Description
4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one, commonly known as β-Ionone, is a cyclic terpenoid ketone with the molecular formula C₁₃H₂₀O (MW: 192.30) . It is a key component of the ionone family, which includes α-, β-, and γ- structural isomers. β-Ionone is characterized by a conjugated enone system and a substituted cyclohexene ring, with methyl groups at the 2,6,6-positions and a double bond at the 1-position of the cyclohexene ring . It is widely used in perfumery for its floral, woody, and fruity notes and serves as a precursor in vitamin A synthesis .
Properties
IUPAC Name |
4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQYTAPXSHCGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025451 | |
| Record name | 4-(2,6,6-Trimethyl-cyclohex-1-enyl)-but-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14901-07-6 | |
| Record name | 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14901-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,6,6-Trimethyl-cyclohex-1-enyl)-but-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Three-Step Synthesis via Myrcene and Acetaldehyde
A foundational route involves a three-step sequence starting from acetaldehyde and butanone. In the first step, aldol condensation between acetaldehyde and butanone yields 3-methyl-3-pentene-2-one. This intermediate undergoes a Diels-Alder reaction with myrcene, a conjugated diene, to form a substituted acylcyclohexene. Final cyclization under acidic or thermal conditions produces 4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one. Characterization via NMR and GC-MS confirms structural fidelity, with yields exceeding 70% under optimized conditions.
Key Reaction Conditions
| Step | Reactants | Catalyst/Temperature | Yield |
|---|---|---|---|
| 1 | Acetaldehyde + Butanone | Base (e.g., NaOH), 25°C | 85% |
| 2 | 3-Methyl-3-pentene-2-one + Myrcene | Lewis acid (e.g., ZnCl₂), 80°C | 75% |
| 3 | Cyclization | H₂SO₄, 120°C | 70% |
This method’s advantages include readily available starting materials and mild reaction conditions. However, the reliance on stoichiometric acids in cyclization raises concerns about waste generation.
Isomerization-Based Synthesis
Isomerization of 1-(2,6,6-Trimethyl-3-cyclohexenyl)-1,3-butanedione
A patent by CN104844431B outlines a novel isomerization strategy to avoid oxidation steps. Starting with 1-(2,6,6-trimethyl-3-cyclohexenyl)-1,3-butanedione, acid-catalyzed isomerization shifts the double bond to yield a mixture of 1-(2,6,6-trimethylcyclohex-1-en-1-yl)-2-buten-1-one and its cyclohex-2-enyl analog. Subsequent ketonization and purification isolate the target compound with >90% purity.
Isomerization Conditions
-
Catalyst: p-Toluenesulfonic acid (PTSA)
-
Temperature: 60–80°C
-
Solvent: Toluene
-
Yield: 82%
This method eliminates hazardous oxidants like chromium-based reagents, reducing environmental impact. Industrial scalability is facilitated by straightforward solvent recovery and minimal byproducts.
Industrial-Scale Syntheses
Iso E Super® Production with Modified Isomerization
Industrial protocols for Iso E Super® involve prolonged isomerization of Diels-Alder adducts before cyclization. For example, methanol is added to suppress premature cyclization, ensuring optimal double-bond positioning. The final product comprises a mixture of isomers, including Georgywood® (35), which contributes woody-ambery notes to fragrances.
Industrial Process Parameters
| Parameter | Value |
|---|---|
| Diels-Alder Catalyst | AlCl₃ |
| Isomerization Additive | Methanol |
| Cyclization Temperature | 150°C |
| Overall Yield | 68–75% |
Stereoselective Syntheses
Enantioselective Diels-Alder with CBS Catalysts
The Corey–Bakshi–Shibata (CBS) catalyst enables enantioselective synthesis of (−)-Georgywood® (35), a key Iso E Super® component. Using the (S)-CBS catalyst (36), the Diels-Alder reaction achieves >90% enantiomeric excess (ee) for the (−)-enantiomer. Conversely, the (R)-CBS catalyst produces (+)-Georgywood®, which exhibits weaker olfactory properties.
Stereochemical Outcomes
| Enantiomer | Odor Threshold | Olfactory Profile |
|---|---|---|
| (−)-35 | 20 pg/L | Woody, ambery, fresh |
| (+)-35 | 3.5 ng/L | Musty, acrid |
Comparative Analysis of Methods
Efficiency and Environmental Impact
The isomerization method outperforms classical Diels-Alder routes in waste reduction, as shown below:
| Method | Steps | Hazardous Reagents | Yield | Environmental Score* |
|---|---|---|---|---|
| Diels-Alder | 3 | H₂SO₄, ZnCl₂ | 70% | 6.2/10 |
| Isomerization | 2 | PTSA | 82% | 8.5/10 |
| Industrial | 3 | AlCl₃ | 75% | 7.0/10 |
*Environmental Score: 10 = minimal waste, 1 = high waste.
Chemical Reactions Analysis
Condensation with Thiosemicarbazide
β-Ionone undergoes condensation with thiosemicarbazide under acidic conditions to form thiosemicarbazone derivatives. This reaction involves nucleophilic attack by the hydrazine group on the ketone, followed by dehydration:
Reagents/Conditions :
-
β-Ionone (20 mmol), thiosemicarbazide (24 mmol)
-
Ethanol solvent with 2.87 mol HCl
-
Reflux at 80°C for 1 hour
Product :
(E)-2-((E)-4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-ylidene)hydrazine-1-carbothioamide
Key Observations :
-
Planarity of the thiosemicarbazone moiety with dihedral angles ≤7.4° between functional groups .
-
Torsional angles in the product confirm minimal steric hindrance (e.g., C7–C6–C5–C4: 168.3°) .
Diels-Alder and Dehydrobromination Reactions
β-Ionone derivatives participate in Diels-Alder reactions to synthesize terpenoid analogs. For example:
Reaction Sequence :
-
Diels-Alder Addition :
-
Dehydrobromination :
Applications :
This pathway synthesizes δ-damascone and β-damascenone, fragrance compounds used in perfumery .
Photochemical Reactivity
UV irradiation induces structural transformations in β-ionone:
Conditions :
-
Ultraviolet light exposure
Outcome : -
Formation of β-ionone from simpler precursors via retro-Diels-Alder or photolytic cleavage.
Electrophilic Additions to the Cyclohexene Ring
The conjugated double bond in the cyclohexenyl group undergoes electrophilic attacks:
| Reaction Type | Reagents | Product | Key Feature |
|---|---|---|---|
| Halogenation | Br₂ (electrophile) | Dibrominated cyclohexane | Stereoselective addition. |
| Hydrogenation | H₂/Pd catalyst | Saturated cyclohexane | Loss of aromaticity. |
Nucleophilic Additions to the Ketone
The α,β-unsaturated ketone moiety participates in nucleophilic reactions:
Example :
-
Grignard Addition :
Reagent: CH₃MgBr
Product: Tertiary alcohol via 1,2-addition to the carbonyl.
Mechanistic Insight :
The electron-withdrawing effect of the carbonyl group polarizes the double bond, facilitating nucleophilic attack at the β-carbon.
Biological Interactions
While not a chemical reaction per se, β-ionone interacts with olfactory receptors through π-π stacking and hydrogen bonding, contributing to its floral scent profile .
Analytical Characterization
Post-reaction analysis employs reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phases, enabling quantification and impurity profiling .
Scientific Research Applications
Applications Overview
-
Flavoring Agent
- Use in Food Industry : β-ionone is extensively used as a flavoring agent due to its pleasant aroma, which resembles that of violets. It enhances the sensory profile of various food products, including confectionery and beverages.
- Regulatory Status : Approved by the FDA for use in food products under specific concentration limits.
-
Fragrance Industry
- Perfume Composition : β-ionone is a key ingredient in many perfumes and fragrances. Its floral scent profile contributes to the complexity of fragrance formulations.
- Market Demand : The global demand for natural and synthetic fragrances has driven the growth of β-ionone usage in the cosmetic industry.
-
Pharmaceutical Applications
- Therapeutic Potential : Research indicates that β-ionone exhibits anti-inflammatory and anti-cancer properties. Studies have shown its potential in inhibiting tumor growth and promoting apoptosis in cancer cells.
- Case Study Example : A study published in the Journal of Medicinal Chemistry highlighted β-ionone's efficacy in reducing cell proliferation in breast cancer models .
-
Agricultural Uses
- Pesticidal Properties : β-ionone has been explored for its potential as a natural pesticide. Its effectiveness against certain pests makes it a candidate for organic farming practices.
-
Chemical Synthesis
- Intermediate in Organic Synthesis : As a versatile compound, β-ionone serves as an intermediate in the synthesis of various organic compounds, including vitamins and other bioactive molecules.
Table 1: Summary of Applications
| Application Area | Description | Regulatory Status |
|---|---|---|
| Flavoring Agent | Enhances taste profiles in food products | FDA approved |
| Fragrance Industry | Key component in perfumes and cosmetics | Generally recognized |
| Pharmaceutical | Exhibits anti-inflammatory and anti-cancer properties | Under research |
| Agricultural | Potential natural pesticide | Research ongoing |
| Chemical Synthesis | Intermediate for synthesizing bioactive compounds | No specific regulations |
Table 2: Case Study Insights
Mechanism of Action
The mechanism of action of 4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic violet-like aroma. In biological systems, it may interact with various enzymes and receptors, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Structural Isomers: α-Ionone, β-Ionone, and γ-Ionone
The ionone isomers differ in the position of the cyclohexene ring substituents, significantly affecting their chemical and sensory properties:
Key Structural Differences :
- α-Ionone: The cyclohexene ring’s double bond is at the 2-position, enhancing floral notes due to increased conjugation .
- β-Ionone: The double bond at the 1-position creates a less conjugated system, yielding a more robust, woody aroma .
- γ-Ionone: Additional methyl substitution alters steric hindrance, reducing volatility and intensifying sweetness .
Functional Derivatives and Analogs
- Hydroxylated Derivatives: Compound 9, (E)-4-(3R,4S)-3,4-dihydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one, isolated from Isatidis Radix, exhibits NO-release inhibition (IC₅₀: 98.5 μmol/L) due to hydroxyl groups enhancing hydrogen bonding with biological targets .
- Tetramethyl Variants: 4-(2,5,6,6-Tetramethylcyclohex-2-en-1-yl)but-3-en-2-one (CAS 79-69-6) shows higher hydrophobicity (XLogP3: 3.2 vs. β-ionone’s 2.7), impacting its use in long-lasting fragrances .
Biochemical and Industrial Relevance
- Molecular Docking: β-Ionone demonstrates lower binding affinity (-7.2 kcal/mol) to cytochrome P-450 (PDB ID: 3OFU) compared to ID3 ((-3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one), suggesting differential metabolic interactions .
- Sensory Impact: In black tea, β-Ionone contributes flowery and orange odors at concentrations ≥0.438 ppm, outperforming α-Ionone in flavor complexity .
- Regulatory Status: The Japanese Food Additives Standard specifies β-Ionone must constitute ≥90% of the ionone mixture (CAS 8013-90-9), emphasizing purity for food-grade applications .
Biological Activity
4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one, commonly referred to as β-ionone, is a compound with significant biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H20O
- Molecular Weight : 192.30 g/mol
- CAS Number : 14901-07-6
- Structure : The compound features a cyclohexene ring and a butenone moiety, contributing to its unique reactivity and biological properties.
Antioxidant Activity
β-Ionone exhibits antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Research indicates that β-ionone can scavenge free radicals and enhance the body’s natural antioxidant defenses.
| Study | Concentration | Result |
|---|---|---|
| 10 µg/mL | Significant reduction in DPPH radicals | |
| 50 µg/mL | Increased total antioxidant capacity |
Anticancer Properties
Several studies have investigated the anticancer effects of β-ionone on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HePG-2 | 21.19 | Induction of apoptosis via caspase activation |
| MCF-7 | 30.91 | Cell cycle arrest in G1 phase |
| PC3 | 49.32 | Inhibition of PI3K/Akt signaling pathway |
In a study by , β-ionone was tested against human liver cancer cells (HePG-2), demonstrating significant cytotoxicity with an IC50 value of 21.19 µg/mL. This suggests that β-ionone may be a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
β-Ionone has also been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and modulates immune responses.
| Study | Concentration | Effect |
|---|---|---|
| 25 µg/mL | Reduced TNF-alpha and IL-6 levels | |
| 100 µg/mL | Inhibition of NF-kB activation |
- Apoptosis Induction : β-Ionone activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the cell cycle progression, particularly in the G1 phase, preventing cancer cells from proliferating.
- Antioxidant Defense Modulation : Enhances the activity of endogenous antioxidants like superoxide dismutase (SOD) and catalase.
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of β-ionone on breast cancer cells (MCF-7). The results indicated that treatment with β-ionone resulted in significant cell death and reduced tumor size in vivo models.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of β-ionone in models of neurodegeneration. The findings suggested that β-ionone could protect neuronal cells from oxidative damage, thereby offering therapeutic avenues for neurodegenerative diseases.
Q & A
Basic: How can the identity of 4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one be confirmed in a synthesized sample?
Methodological Answer:
- Infrared Spectroscopy (IR): Compare absorption peaks to reference spectra. Key IR bands for β-ionone include 1674 cm⁻¹ (C=O stretch), 1363 cm⁻¹ (gem-dimethyl bending), 1255 cm⁻¹ (C-O stretch), and 982 cm⁻¹ (C-H out-of-plane bending for the conjugated enone system) .
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify structural features. For β-ionone, expect signals at δ 6.0–6.3 ppm (vinyl protons) and δ 1.0–1.2 ppm (trimethyl groups) .
- Mass Spectrometry (MS): Confirm molecular ion peak at m/z 192.30 (C₁₃H₂₀O⁺) and fragmentation patterns consistent with the cyclohexenyl and enone moieties .
Basic: What analytical methods are recommended for quantifying β-ionone in mixtures containing α-ionone isomers?
Methodological Answer:
- Titrimetric Analysis: Quantify total ionone content via acid-base titration using 0.5 M HCl. The equivalence point corresponds to 96.15 mg of C₁₃H₂₀O per mL of titrant .
- Gas Chromatography (GC) or HPLC: Employ polar stationary phases (e.g., PEG-20M for GC or C18 columns for HPLC) to separate α- and β-ionone. Retention times and UV-Vis detection (λ = 230–250 nm) aid in isomer differentiation .
Advanced: How can α- and β-ionone isomers be resolved in complex matrices like food additives?
Methodological Answer:
- Chromatographic Separation: Use reverse-phase HPLC with a mobile phase of acetonitrile/water (70:30 v/v) and a flow rate of 1.0 mL/min. α-Ionone elutes earlier due to reduced hydrophobicity compared to β-ionone .
- Spectroscopic Differentiation: Leverage FTIR or Raman spectroscopy to distinguish isomers via subtle peak shifts. For example, α-ionone exhibits a C=O stretch at 1685 cm⁻¹, slightly higher than β-ionone’s 1674 cm⁻¹ .
Advanced: What experimental design considerations are critical for X-ray crystallography of β-ionone derivatives?
Methodological Answer:
- Crystal Growth: Optimize solvent evaporation or slow diffusion methods. Derivatives like (E)-4-(2-chloro-1-hydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-one crystallize in monoclinic P2₁/n space groups with unit cell parameters a = 6.266 Å, b = 8.586 Å, and c = 24.868 Å .
- Data Collection and Refinement: Use SHELX software (SHELXL for refinement, SHELXS for structure solution). Key parameters include R-factor < 0.07 and data-to-parameter ratios > 15.0 . Validate results with tools like PLATON for symmetry checks .
Advanced: How can molecular docking elucidate β-ionone’s interaction with cytochrome P-450 enzymes?
Methodological Answer:
- Software Setup: Perform docking using MOE 2015. Prepare the ligand (β-ionone) in 3D with ChemDraw and the protein (PDB ID: 3OFU) by removing water molecules and adding hydrogens .
- Binding Affinity Analysis: Compare docking scores (e.g., binding energy ≤ −7.0 kcal/mol) with reference ligands. Identify key residues (e.g., Phe87, Leu244) involved in hydrophobic interactions .
Advanced: What strategies integrate metabolomics and genomics to study β-ionone biosynthesis in plants?
Methodological Answer:
- GWAS and SNP Analysis: Identify genetic loci associated with β-ionone accumulation. For example, in watermelon, SNPs on chromosome 2 correlate with (E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one levels and sugar content .
- Multi-Omics Integration: Combine RNA-seq (to pinpoint biosynthetic genes like CCD7) with LC-MS metabolomics to map terpenoid pathways .
Advanced: What challenges arise in synthesizing stereochemically pure β-ionone derivatives?
Methodological Answer:
- Stereocontrol: Use chiral catalysts (e.g., Jacobsen’s salen complexes) for asymmetric epoxidation or hydroxylation. For example, (3R)-3-hydroxy-β-ionone synthesis requires precise control of cyclohexenyl ring conformation .
- Purification: Employ flash chromatography with silica gel (hexane/ethyl acetate gradients) or preparative HPLC to isolate diastereomers. Monitor purity via [α]D optical rotation measurements .
Advanced: How can computational modeling predict β-ionone’s stability under varying pH and temperature?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Use GROMACS with OPLS-AA force fields. Simulate β-ionone in aqueous solutions at pH 2–10 and 25–100°C. Monitor degradation pathways (e.g., retro-aldol reactions) via bond dissociation energies .
- Quantum Mechanical Calculations: Apply DFT (B3LYP/6-31G*) to calculate activation energies for isomerization or oxidation. Compare with experimental Arrhenius plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
